Octinoxate
Overview
Description
Octinoxate, also known as octyl methoxycinnamate, is a chemical compound widely used in sunscreens and other cosmetic products to protect the skin from harmful ultraviolet B (UVB) rays. It is an ester formed from methoxycinnamic acid and 2-ethylhexanol. This compound was first introduced in the 1950s and has since become a common ingredient in many sun protection formulations due to its effectiveness in absorbing UVB radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octinoxate is synthesized through the esterification of methoxycinnamic acid with 2-ethylhexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, methoxycinnamic acid and 2-ethylhexanol, are mixed in the presence of an acid catalyst and heated to promote the esterification reaction. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound suitable for use in cosmetic formulations .
Chemical Reactions Analysis
Types of Reactions: Octinoxate primarily undergoes photochemical reactions due to its role as a UVB absorber. When exposed to UVB radiation, this compound absorbs the energy and undergoes a photochemical transformation, converting the absorbed energy into less harmful forms, such as heat .
Common Reagents and Conditions:
Oxidation: this compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions with reducing agents.
Major Products Formed: The major products formed from the photochemical reactions of this compound include various photodegradation products. These products are typically less harmful and less reactive than the parent compound, contributing to the overall photostability of the sunscreen formulations .
Scientific Research Applications
Octinoxate has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its photochemical properties and its ability to absorb UVB radiation.
Biology: In biological research, this compound is used to study the effects of UVB radiation on skin cells and tissues.
Medicine: this compound is used in dermatological studies to evaluate its safety and efficacy as a sunscreen agent.
Industry: this compound is widely used in the cosmetic industry as an active ingredient in sunscreens, lip balms, and other skincare products.
Mechanism of Action
Octinoxate exerts its effects by absorbing UVB rays from the sun. The compound contains chromophore groups, such as carbon-carbon double bonds and carbon-oxygen double bonds, which have loosely held electrons that can be excited by UV radiation. When this compound absorbs UVB light, the energy is converted into heat, preventing the harmful UVB rays from penetrating the skin and causing damage .
Comparison with Similar Compounds
Oxybenzone: Another common UV filter used in sunscreens, oxybenzone absorbs both UVB and short UVA rays.
Avobenzone: This compound provides broad-spectrum protection by absorbing UVA rays.
Titanium Dioxide and Zinc Oxide: These are mineral-based UV filters that provide broad-spectrum protection by reflecting and scattering UV radiation.
Uniqueness of Octinoxate: this compound is unique in its ability to effectively absorb UVB radiation, making it a valuable component in sunscreens designed to prevent sunburn and reduce the risk of skin cancer. Its compatibility with other sunscreen agents and ease of formulation contribute to its widespread use in the cosmetic industry .
Properties
IUPAC Name |
2-ethylhexyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-4-6-7-15(5-2)14-21-18(19)13-10-16-8-11-17(20-3)12-9-16/h8-13,15H,4-7,14H2,1-3H3/b13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGZDTIWKVFICR-JLHYYAGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)COC(=O)/C=C/C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 | |
Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20378 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047205 | |
Record name | 2-Ethylhexyl trans-4-methoxycinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-ethylhexyl p-methoxycinnamate is a colorless to pale yellow viscous liquid. (NTP, 1992), Colorless to pale yellow liquid; [CAMEO] Pale yellow liquid; [MSDSonline] | |
Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20378 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Octinoxate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6436 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
388 to 392 °F at 3 mmHg (NTP, 1992), 185-195°C at 1mbar, 382 °C at 760 mm Hg, Boiling point = 185-195 °C at 1 mbar and 140-150 °C at 0.1 mbar | |
Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20378 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Octinoxate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09496 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | OCTINOXATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 81 °F (NTP, 1992), <0.1 g/100 mL at 27°C, In water, 0.22 to 0.75 mg/L at 21 °C; 0.041 mg/L at 24 °C and pH 7.1, In water, 0.2 mg/L at 20 °C, Miscible in alcohols, propylene glycol monomyristate, and various oils | |
Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20378 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Octinoxate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09496 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OCTINOXATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.01 to 1.02 at 68 °F (NTP, 1992), Specific gravity = 1.01 - 1.02 | |
Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20378 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | OCTINOXATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000014 [mmHg] | |
Record name | Octinoxate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6436 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
Absorbs UV-B (predominantly) and UV-A rays while accumulating in the outermost layer of the epidermis. Like any other photoprotective agents, octinoxate prevents the damage to cells and deoxyribonucleic acid (DNA) by reducing the p53 protein expression following UV exposure and also increases the skin's tolerability to UV rays., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/, Radiation is absorbed by chemical sunscreens when the electron energy level of the drug is raised from its ground state to a higher energy level or excited state. Chromophore groups (C=C, C=O, O-N=O) with loosely held electrons are easily excited by radiation. Compounds which have several chromophore groups in optimal positions have high absorbance over a broad range of wavelengths. Chemical sunscreens are usually agents that absorb not less than 85% of UVB radiation (thus preventing burning) but may permit transmission of UVA radiation (thus allowing tanning). Some sunscreens may absorb wavelengths over a range that is slightly wider or narrower than that of UVB. All PABA derivatives absorb wavelengths of approximately 290-320 nm, benzophenone derivatives absorb wavelengths of approximately 250-360 nm, cinnamic acid derivatives absorb wavelengths of 280-320 nm, and salicylate derivatives and other miscellaneous chemical sunscreens absorb wavelengths of about 270-320 nm., The wavelength to which the skin is maximally sensitive had been accepted for many years to be 296.7 nm; however, recent evidence suggests that the most erythemogenic UVB wavelength may be slightly lower (e.g., somewhere in the range of 292-295 nm). In addition, of the stronger burning wavelengths that reach the earth's surface, most are approximately 310 nm. Therefore, sunscreens that maximally absorb UVB radiation near either of these wavelengths are particularly effective at preventing sunburn. Maximum absorbance occurs at about 290 nm for PABA, at about 295 nm for glyceryl-p-aminobenzoate, and at about 310 nm for the remaining PABA derivatives. Maximum absorbance occurs at 280-290 nm for benzophenone derivatives, at 310 nm for cinnamic acid derivatives with the exception of diethanolamine-p-methoxycinnamate which has its maximum absorbance at 290 nm, and at 300-305 nm for salicylate derivatives and other miscellaneous sunscreens. /Sunscreens/ | |
Record name | Octinoxate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09496 | |
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Record name | OCTINOXATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow liquid, Colorless to light yellow viscous liquid | |
CAS No. |
5466-77-3, 83834-59-7 | |
Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20378 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Ethylhexyl trans-4-methoxycinnamate | |
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Record name | Octinoxate | |
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Record name | Octinoxate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09496 | |
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Record name | 2-Ethylhexyl trans-4-methoxycinnamate | |
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Record name | OCTINOXATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y5P7MUD51 | |
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Record name | OCTINOXATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
less than -13 °F (NTP, 1992), -25°C, -68.3 °C using OECD Guideline 102 (Melting point/Melting Range) | |
Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20378 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Octinoxate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09496 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | OCTINOXATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does octinoxate protect against UV radiation?
A1: this compound functions as a chemical UV filter. [] Instead of reflecting UV rays, it absorbs them and then releases the absorbed energy as heat. [] This process prevents UV radiation from penetrating the skin and causing damage. []
Q2: What is the chemical structure of this compound?
A2: * Molecular Formula: C18H26O3 [, , , ]* Molecular Weight: 290.4 g/mol [, , ]* Spectroscopic Data: UV absorbance maxima around 310 nm. [, , ]
Q3: Does this compound degrade when exposed to sunlight?
A3: Yes, this compound can degrade upon exposure to UV light. [, ] This degradation can lead to a decrease in its UV protection efficacy over time. [, ] Some studies suggest that its photodegradation is enhanced in the presence of avobenzone, another common sunscreen ingredient. [, , ]
Q4: Does current research explore the catalytic properties of this compound?
A4: Current research primarily focuses on this compound's function as a UV filter. Catalytic properties and applications are not extensively studied in the provided papers.
Q5: Are there computational models to predict this compound's properties?
A5: While computational methods are valuable tools in chemical research, the provided papers do not extensively discuss specific simulations, calculations, or QSAR models for this compound.
Q6: How does modifying the structure of this compound affect its UV filtering activity?
A7: Research indicates that structural modifications of related cinnamic acid derivatives, like replacing this compound with sinapic acid esters, can impact UV filtering and antioxidant activity. [] Specifically, a free phenol group is crucial for both antioxidant activity and enhanced protection intensity. [] Furthermore, the size and structure of the ester group influence the UV absorbance, with bulkier esters leading to greater activity. []
Q7: How can the stability of this compound in formulations be improved?
A8: Encapsulation techniques, such as using ethyl cellulose nanoparticles as carriers, can enhance the stability of this compound and other organic UV filters. [] This method helps minimize direct skin exposure and potentially reduces environmental contamination. []
Q8: Are there any regulations surrounding the use of this compound?
A9: Yes, due to environmental concerns, the use of this compound in sunscreens has been restricted in some regions. Hawaii, for example, has banned the sale of sunscreens containing this compound to protect its coral reefs. [, , ]
Q9: Is this compound absorbed into the bloodstream after topical application?
A10: Yes, studies show that this compound is absorbed into the bloodstream following topical application of sunscreen. [, , ] In a clinical trial, plasma concentrations of this compound exceeded 0.5 ng/mL, a threshold set by the FDA, after a single application. [, , ]
Q10: Are there studies evaluating the potential toxicity of this compound in living organisms?
A11: Yes, research on brine shrimp, used as a proxy for coral reefs, indicates that sunscreens containing this compound can negatively affect marine life. [] Further research is needed to fully understand the long-term ecological impacts of this compound. []
Q11: Does current research indicate any resistance mechanisms to this compound's UV filtering properties?
A11: The provided research papers primarily focus on this compound's properties and effects, not on the development of resistance to its UV filtering capabilities.
Q12: Are there any safety concerns regarding the use of this compound in sunscreen?
A14: Although this compound is a widely used sunscreen ingredient, concerns exist regarding its potential to cause skin allergies and irritation in some individuals. [, ] Further research is necessary to fully understand the safety profile of this compound, particularly concerning long-term exposure and potential effects on vulnerable populations.
Q13: Are there specific drug delivery systems designed for this compound in sunscreen formulations?
A13: The provided research primarily focuses on this compound's properties and effects, not on specialized drug delivery systems for this compound.
Q14: How is this compound quantified in various matrices?
A17: Several analytical methods are employed to quantify this compound in different matrices, including:* High-Performance Liquid Chromatography (HPLC): This technique is widely used to separate, identify, and quantify this compound in sunscreen formulations and environmental samples. [, , , , ]* Gas Chromatography/Mass Spectrometry (GC/MS): This method is utilized for the detection and quantification of this compound in water samples, including swimming pools. []* Spectrophotometry: This method utilizes UV-Vis spectroscopy and chemometric techniques, such as derivative ratio spectra zero crossing (DRSZ), double divisor ratio spectra derivative (DDRD), mean centering ratio spectra (MCR), and partial least squares (PLS-2), to quantify this compound in sunscreen formulations. []
Q15: What are the environmental concerns surrounding this compound?
A18: Significant concerns exist regarding the impact of this compound on coral reefs. [, , , ] Studies suggest that it can contribute to coral bleaching, damage coral DNA, and hinder their resilience to climate change. [, , , ] Additionally, this compound has been detected in various aquatic organisms, raising concerns about bioaccumulation and its potential effects on the food chain. [, , ]
Q16: Is the solubility of this compound a factor in its effectiveness or environmental impact?
A19: While this compound is designed to be water-resistant, it can still leach off skin and enter water bodies. [, , ] Its presence in aquatic environments, even at low concentrations, raises concerns about potential harm to marine life, particularly coral reefs. [, , ]
Q17: Are the analytical methods used to quantify this compound validated?
A20: Yes, the HPLC, GC/MS, and spectrophotometric methods used to determine this compound levels are typically validated following guidelines set by organizations like the International Conference on Harmonization (ICH). [, , ] This ensures accuracy, precision, and specificity in the analysis of this compound. [, , ]
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